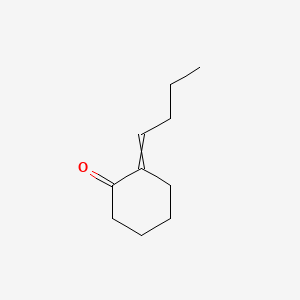
2-Butylidene-1-cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylidene-1-cyclohexanone is an organic compound with the molecular formula C₁₀H₁₆O. It is a cyclic ketone with a butylidene group attached to the cyclohexanone ring.
Méthodes De Préparation
The synthesis of 2-Butylidene-1-cyclohexanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclohexanone and butyraldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and productivity .
Analyse Des Réactions Chimiques
2-Butylidene-1-cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2-Butylidene-1-cyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Studies are exploring its potential therapeutic applications due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butylidene-1-cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic processes. The compound’s structure allows it to bind to key enzymes and disrupt their function, leading to the inhibition of fungal growth .
Comparaison Avec Des Composés Similaires
2-Butylidene-1-cyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: A simpler cyclic ketone with a similar structure but lacking the butylidene group.
2-Butylidenecyclopentanone: A compound with a similar butylidene group attached to a cyclopentanone ring.
2-Butylidenecycloheptanone: A compound with a similar butylidene group attached to a cycloheptanone ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
7153-14-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2E)-2-butylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6+ |
Clé InChI |
MYSLPKPAMDRDGE-RMKNXTFCSA-N |
SMILES |
CCCC=C1CCCCC1=O |
SMILES isomérique |
CCC/C=C/1\CCCCC1=O |
SMILES canonique |
CCCC=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















